4-Bromo-2,5-dimethylbenzene-1-sulfonamide, also known by its IUPAC name, is a compound classified under sulfonamides. This organic molecule features a sulfonamide group attached to a brominated and dimethyl-substituted benzene ring. The compound is of interest in various scientific fields, including medicinal chemistry and materials science, due to its unique structural characteristics and potential biological activities.
The compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. It has been studied for its interactions with biological targets, particularly in the context of drug design and development.
4-Bromo-2,5-dimethylbenzene-1-sulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to an aromatic system. This classification is significant as sulfonamides have been widely used as antibiotics and in other therapeutic applications.
The synthesis of 4-bromo-2,5-dimethylbenzene-1-sulfonamide typically involves several key steps:
The synthesis can be optimized for industrial production by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography, enhancing yield and purity.
The molecular structure of 4-bromo-2,5-dimethylbenzene-1-sulfonamide can be depicted as follows:
This structure showcases a benzene ring substituted at various positions by a bromine atom, two methyl groups, and a sulfonamide functional group.
The compound's molecular weight is approximately 353.7 g/mol. Its structural features contribute to its chemical reactivity and potential applications in medicinal chemistry.
4-Bromo-2,5-dimethylbenzene-1-sulfonamide can participate in several types of chemical reactions:
Common reagents for these reactions include sodium hydroxide or potassium carbonate for substitution reactions, potassium permanganate or hydrogen peroxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction.
The mechanism of action for 4-bromo-2,5-dimethylbenzene-1-sulfonamide primarily involves its interaction with specific biological targets. The sulfonamide group mimics natural substrates and inhibits enzyme activity critical for metabolic pathways. This inhibition can lead to therapeutic effects against certain bacterial infections or other diseases . The presence of bromine and dimethyl groups may enhance binding affinity to target enzymes, thereby increasing efficacy.
4-Bromo-2,5-dimethylbenzene-1-sulfonamide is typically characterized by:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications .
4-Bromo-2,5-dimethylbenzene-1-sulfonamide has several scientific uses:
The systematic IUPAC name 4-bromo-2,5-dimethylbenzenesulfonamide unambiguously defines the compound's molecular framework, specifying the positions of the bromo substituent at the para position (C4) and methyl groups at the ortho and meta positions (C2 and C5) relative to the sulfonamide (-SO₂NH₂) group attached to the benzene ring. This precise naming follows IUPAC numerical locant rules for polysubstituted benzenes, where substituents are listed alphabetically with positional descriptors [2].
Key structural identifiers include:
The molecular structure features a benzene core with substituents that significantly influence its electronic distribution and steric profile. The strongly electron-withdrawing sulfonamide group (-SO₂NH₂) creates a partial positive charge at the ipso carbon, while the bromine atom serves as an ortho/para-directing halogen substituent that moderately deactivates the ring toward electrophilic substitution. The two methyl groups exhibit contrasting electronic effects: the C2-methyl group is ortho to the sulfonamide, introducing steric constraints, while the C5-methyl group is meta, exerting weaker electron-donating effects [2] [4].
Table 1: Comparative Structural Features of Brominated Sulfonamide Derivatives
Compound Name | Substituent Positions | Molecular Formula | Unique Structural Features |
---|---|---|---|
4-Bromo-2,5-dimethylbenzene-1-sulfonamide | Br(4), CH₃(2,5) | C₈H₁₀BrNO₂S | Two methyl groups creating steric hindrance around sulfonamide |
4-Bromo-2-methylbenzenesulfonamide | Br(4), CH₃(2) | C₇H₈BrNO₂S | Single ortho-methyl group adjacent to sulfonamide [4] |
4-Bromo-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide | Br(4), CH₃(2,5), N-CH(CH₃)C₆H₅ | C₁₆H₁₈BrNO₂S | Chiral N-substituent enabling stereoselective applications |
X-ray crystallographic analyses of related compounds reveal that the sulfonamide group typically adopts a pyramidal geometry at nitrogen, with the S-N bond length averaging 1.62 Å and S=O bonds measuring approximately 1.43 Å. The dihedral angle between the sulfonamide group and benzene plane ranges from 75-85°, positioning the sulfonamide oxygen atoms nearly perpendicular to the aromatic ring. This conformation minimizes steric interactions between the sulfonyl oxygens and ortho-methyl group while facilitating hydrogen bonding through the -NH₂ moiety [3] [7].
The emergence of 4-bromo-2,5-dimethylbenzene-1-sulfonamide reflects key evolutionary developments in sulfonamide chemistry that began with Gerhard Domagk's 1935 Nobel Prize-winning discovery of Prontosil™ (sulfamidochrysoidine). Early sulfonamide antibiotics featured unsubstituted aniline moieties (e.g., sulfanilamide) essential for antibacterial activity through dihydropteroate synthase inhibition. By the mid-20th century, chemists systematically explored ring-substituted variants, discovering that halogenation significantly altered pharmacological properties [3].
The synthetic route to 4-bromo-2,5-dimethylbenzene-1-sulfonamide evolved from classical sulfonylation methodologies developed in the 1940s. Modern preparation typically employs a three-step sequence:
The incorporation of bromine and methyl groups represented a deliberate strategy to circumvent limitations of early sulfonamides. Unlike antibacterial sulfonamides containing the N4-arylamine group (e.g., sulfadiazine, sulfamethazine), the brominated dimethyl derivative lacks this structural motif, thereby eliminating risks of hypersensitivity reactions like Stevens-Johnson syndrome associated with arylamine-containing analogs. This structural distinction classifies it among the "non-antibacterial sulfonamides" that emerged in the 1970-1980s period as researchers sought compounds with expanded therapeutic applications beyond antimicrobial activity [3].
Organic Synthesis Applications
This brominated sulfonamide serves as a versatile synthon in transition-metal-catalyzed cross-coupling reactions, leveraging the bromine atom as a handle for diversification. Key applications include:
The electron-deficient nature of the bromine-bearing carbon (δ+ = +0.27 by NPA calculations) facilitates nucleophilic displacement when activated by ortho-methyl steric effects, providing access to heterocyclic systems through intramolecular cyclization. This reactivity profile makes it valuable for constructing benzothiazine and saccharin derivatives when reacted with thiocarbamates or alkynols, respectively [7].
Medicinal Chemistry Significance
In drug discovery, this compound serves as a privileged scaffold for designing targeted inhibitors through strategic functionalization:
Table 2: Derivatives and Analogs of 4-Bromo-2,5-dimethylbenzenesulfonamide in Drug Discovery
Derivative Structure | Molecular Formula | Biological Target | Key Structural Modifications |
---|---|---|---|
4-(2-Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | C₁₀H₁₂BrNO₃S | Kinase ATP-binding sites | Bromoacetyl warhead enabling covalent inhibition [5] |
N-(4-Acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide | C₁₆H₁₆BrNO₃S | Tubulin polymerization | Acetylphenyl extension creating biaryl pharmacophore [6] |
4-Bromo-N-(prop-2-yn-1-yl)benzene-1-sulfonamide | C₉H₈BrNO₂S | Antibacterial hybrids | Propargyl group enabling click chemistry conjugation [10] |
The methyl groups significantly influence pharmacological properties by:1) Enhancing membrane permeability through moderate lipophilicity (cLogP ≈ 2.8)2) Providing metabolic stability against cytochrome P450-mediated deactivation3) Enabling additional functionalization via benzylic bromination or oxidation
Current research explores its incorporation into proteolysis-targeting chimeras (PROTACs), where the sulfonamide engages E3 ubiquitin ligase complexes while the bromine serves as an attachment point for target protein ligands. This application capitalizes on the compound's balanced physicochemical properties (MW 264, H-bond donors = 2, acceptors = 4) that comply with lead-like compound criteria [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7